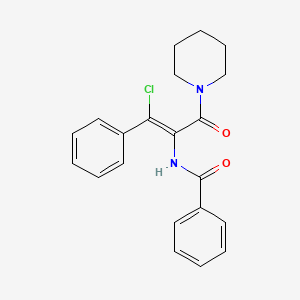

AT-61

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-1-chloro-3-oxo-1-phenyl-3-piperidin-1-ylprop-1-en-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2/c22-18(16-10-4-1-5-11-16)19(21(26)24-14-8-3-9-15-24)23-20(25)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,25)/b19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCZYICKZZNEEU-VHEBQXMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=C(C2=CC=CC=C2)Cl)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C(/C2=CC=CC=C2)\Cl)/NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300669-68-5 | |

| Record name | AT 61 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300669685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Embutramide's Mechanism of Action in Euthanasia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embutramide is a potent, non-barbiturate hypnotic agent utilized exclusively in veterinary medicine for the purpose of euthanasia. As a derivative of gamma-hydroxybutyric acid (GHB), its primary mechanism of action is profound central nervous system (CNS) depression, leading to a rapid loss of consciousness, respiratory arrest, and subsequent cardiac arrest. This technical guide provides a comprehensive overview of the known mechanism of action of embutramide, drawing from available toxicological and pharmacological data. Due to the limited specific research on the molecular interactions of embutramide, this paper also outlines general experimental protocols for characterizing CNS depressants and proposes putative signaling pathways based on its structural relationship to GHB and observed physiological effects.

Introduction

Developed in 1958 by Hoechst A.G., embutramide (N-[2-ethyl-2-(3-methoxyphenyl)butyl]-4-hydroxybutanamide) was initially investigated as a general anesthetic.[1] However, its narrow therapeutic window, with a sedative dose dangerously close to a fatal one, precluded its use in clinical practice.[1] Consequently, its application has been restricted to veterinary euthanasia, where it is a component of combination products such as T-61 and Tributame. These formulations typically include a neuromuscular blocking agent (e.g., mebezonium iodide) and a local anesthetic (e.g., tetracaine or lidocaine) to ensure a rapid and painless death.[1] Understanding the core mechanism of embutramide is critical for evaluating its efficacy and for the development of novel anesthetic and euthanizing agents.

Pharmacodynamics

The primary pharmacodynamic effect of embutramide is a potent, non-selective depression of the central nervous system. This manifests as strong sedation, hypnosis, and ultimately, general anesthesia. At therapeutic doses for euthanasia, this CNS depression rapidly progresses to the paralysis of the respiratory center in the brainstem, leading to apnea.[2] Concurrently, embutramide induces ventricular arrhythmia and circulatory collapse.[1]

Molecular Mechanism of Action

The precise molecular targets of embutramide have not been extensively elucidated in publicly available research. However, its structural similarity to gamma-hydroxybutyrate (GHB) provides a strong basis for its putative mechanism.[1] GHB is an endogenous neurotransmitter that acts on at least two distinct receptor systems in the CNS: the high-affinity GHB receptor (GHB-R) and the low-affinity GABAB receptor.

It is hypothesized that embutramide exerts its sedative and anesthetic effects through interaction with these receptors. Activation of GABAB receptors, which are G-protein coupled receptors, leads to the opening of inwardly rectifying potassium channels, causing hyperpolarization of neurons and a decrease in neuronal excitability. This widespread inhibition of neuronal activity is consistent with the profound CNS depression observed with embutramide. The role of the GHB receptor in the actions of embutramide is less clear but may contribute to its overall effects.

Quantitative Data

| Parameter | Value (Canine) | Reference |

| Effective Sedative Dose | 50 mg/kg | [1] |

| Fatal Dose | 75 mg/kg | [1] |

Toxicological data from forensic cases in humans provide some insight into the concentrations of embutramide in biological fluids following fatal overdose, although these do not directly measure receptor affinity.

| Biological Matrix | Concentration Range (mg/L or mg/kg) | Reference |

| Femoral Blood | 2.74 - 5.06 mg/L | [3] |

| Liver | ~24.80 mg/kg | [3] |

| Muscle | ~2.80 mg/kg | [3] |

| Vitreous Humor | ~2.74 mg/L | [3] |

Experimental Protocols

Detailed experimental protocols specifically for embutramide are scarce. The following are generalized methodologies that would be appropriate for characterizing the mechanism of action of a CNS depressant like embutramide.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of embutramide to specific CNS receptors (e.g., GABAA, GABAB, GHB, glutamate receptors).

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex or hippocampus) in a buffered solution and centrifuge to isolate cell membranes containing the receptors of interest.

-

Radioligand Binding: Incubate the prepared membranes with a radiolabeled ligand known to bind to the target receptor (e.g., [3H]GABA for GABA receptors) and varying concentrations of embutramide.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. The amount of radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to calculate the inhibition constant (Ki) of embutramide for the specific receptor, which is a measure of its binding affinity.

Electrophysiology on Neuronal Cultures or Brain Slices

Objective: To assess the effects of embutramide on neuronal excitability and synaptic transmission.

Methodology:

-

Preparation: Prepare primary neuronal cultures or acute brain slices from rodents.

-

Patch-Clamp Recording: Use whole-cell patch-clamp techniques to record neuronal membrane potential and synaptic currents (e.g., excitatory postsynaptic currents [EPSCs] and inhibitory postsynaptic currents [IPSCs]).

-

Drug Application: Perfuse the neuronal preparation with a solution containing a known concentration of embutramide.

-

Data Acquisition and Analysis: Record changes in neuronal firing rate, resting membrane potential, and the amplitude and frequency of synaptic currents. This can reveal whether the drug has an inhibitory or excitatory effect and whether it acts pre- or post-synaptically.

Signaling Pathways and Logical Relationships

Based on the presumed interaction of embutramide with GABAB receptors, the following signaling pathway can be proposed.

Caption: Putative signaling pathway of embutramide via GABA(B) receptor activation.

The logical workflow for euthanasia using a combination product containing embutramide can be visualized as follows.

References

Pharmacokinetics and pharmacodynamics of mebezonium iodide

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mebezonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebezonium iodide is a quaternary ammonium compound recognized for its action as a muscle relaxant. As a bisquaternary ammonium salt, its pharmacological activity is primarily attributed to its effect on the neuromuscular junction. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on mebezonium iodide, details relevant experimental protocols, and visualizes key pathways and workflows. Due to the limited availability of specific data for mebezonium iodide, information from structurally or functionally related compounds is included where appropriate and is explicitly noted.

Pharmacokinetics

The study of the absorption, distribution, metabolism, and excretion of mebezonium iodide is crucial for understanding its therapeutic window and potential toxicity. As a quaternary ammonium compound, it is expected to have low oral bioavailability due to its charge and hydrophilicity.

Quantitative Pharmacokinetic Data

Quantitative pharmacokinetic data for mebezonium iodide is sparse in publicly available literature. The majority of the data comes from a single case report of a fatal overdose, which provides insight into the tissue distribution of the compound.

| Parameter | Matrix | Concentration | Species | Method | Reference |

| Distribution | Femoral Blood | Not specified in direct value, but part of a range | Human | LC-MS/MS | [1] |

| Cardiac Blood | Not specified in direct value, but part of a range | Human | LC-MS/MS | [1] | |

| Liver | 24.80 mg/kg | Human | LC-MS/MS | [1] | |

| Muscle | 2.80 mg/kg | Human | LC-MS/MS | [1] | |

| Vitreous Humor | Not specified in direct value, but part of a range | Human | LC-MS/MS | [1] | |

| Toxicity | LD50 (Oral) | 200 - 300 mg/kg | Rat (female) | N/A | [2] |

Note: The blood and vitreous humor concentrations were reported as part of a range for embutramide and mebezonium iodide combined in the source material, so specific values for mebezonium iodide alone are not available.

Pharmacodynamics

Mebezonium iodide functions as a non-depolarizing neuromuscular blocking agent.[3] Its primary mechanism of action is the competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at the motor endplate of the neuromuscular junction.

Mechanism of Action

Mebezonium iodide, being a bisquaternary ammonium compound, structurally mimics acetylcholine (ACh) and competes with it for the binding sites on the α-subunits of the nAChR.[4][5] By binding to these receptors without activating them, it prevents the influx of sodium ions that is necessary for the depolarization of the muscle cell membrane. This inhibition of depolarization leads to muscle relaxation and, at higher doses, paralysis.

Caption: Signaling pathway of mebezonium iodide at the neuromuscular junction.

Quantitative Pharmacodynamic Data

| Parameter | Drug | Value | Species/System | Reference |

| Ki (nAChR) | Pancuronium | ~30 nM | Torpedo californica | N/A |

| EC50 (muscle relaxation) | Vecuronium | ~0.05 mg/kg | Human | [6] |

Disclaimer: The data presented for pancuronium and vecuronium are for comparative purposes only and may not be representative of the pharmacodynamic profile of mebezonium iodide.

Experimental Protocols

Pharmacokinetic Studies: Tissue Distribution

A common method to determine the tissue distribution of a compound is through quantitative whole-body autoradiography (QWBA) using a radiolabeled version of the drug.

Caption: Generalized workflow for a pharmacokinetic tissue distribution study.

Methodology:

-

Radiolabeling: Synthesize mebezonium iodide with a radioactive isotope (e.g., ¹⁴C or ³H).

-

Animal Dosing: Administer the radiolabeled compound to a suitable animal model (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., intravenous).

-

Sample Collection: At various time points post-administration, euthanize the animals and freeze the whole body in a medium like carboxymethylcellulose.

-

Cryosectioning: Obtain thin sagittal sections of the frozen body using a large-scale cryomicrotome.

-

Autoradiography: Expose the sections to a phosphor imaging plate.

-

Image Analysis: Scan the imaging plate and quantify the radioactivity in different tissues and organs using appropriate software, by comparing with co-exposed radioactive standards.

-

Data Analysis: Calculate the concentration of the radiolabeled compound in each tissue at each time point to determine the tissue distribution profile.

Pharmacodynamic Studies: In Vitro Muscle Contractility Assay

The neuromuscular blocking activity of mebezonium iodide can be assessed using an in vitro muscle preparation, such as the rat phrenic nerve-hemidiaphragm preparation.

Caption: Generalized workflow for an in vitro muscle contractility assay.

Methodology:

-

Tissue Preparation: Isolate the phrenic nerve-hemidiaphragm from a suitable animal model (e.g., rat).

-

Mounting: Mount the preparation in an organ bath containing an appropriate physiological salt solution (e.g., Krebs-Henseleit solution), maintained at a constant temperature and aerated with carbogen (95% O₂, 5% CO₂).

-

Stimulation and Recording: Stimulate the phrenic nerve with supramaximal electrical pulses and record the resulting muscle contractions using a force-displacement transducer.

-

Drug Administration: After obtaining a stable baseline of contractions, add cumulative concentrations of mebezonium iodide to the organ bath.

-

Data Acquisition: Record the reduction in the amplitude of muscle contractions at each drug concentration.

-

Data Analysis: Plot the percentage inhibition of contraction against the logarithm of the drug concentration to generate a concentration-response curve and determine the IC50 value.

Conclusion

This technical guide has synthesized the available information on the pharmacokinetics and pharmacodynamics of mebezonium iodide. While quantitative pharmacokinetic data is limited to a single case report on tissue distribution, the pharmacodynamic mechanism is well-understood to be the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction. The provided experimental protocols offer a general framework for further investigation of this compound. Future research should focus on obtaining specific quantitative pharmacodynamic parameters and a more complete pharmacokinetic profile to better characterize the therapeutic potential and safety of mebezonium iodide.

References

- 1. Distribution of embutramide and mebezonium iodide in a suicide after tanax injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actions of a series of bisquaternary compounds on nicotinic acetylcholine receptors in insects: ligand binding and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

Neurophysiological Effects of Tetracaine Hydrochloride in Overdose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracaine hydrochloride, a potent local anesthetic of the ester class, is widely utilized for regional anesthesia. However, overdose can lead to severe and life-threatening neurophysiological effects, collectively known as Local Anesthetic Systemic Toxicity (LAST). This technical guide provides a comprehensive overview of the core neurophysiological consequences of tetracaine overdose. It details the primary mechanism of action involving the blockade of voltage-gated sodium channels and explores the downstream cellular and systemic effects, including central nervous system (CNS) excitation and depression, and peripheral nerve dysfunction. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for investigating tetracaine neurotoxicity, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of tetracaine.

Introduction

Tetracaine hydrochloride functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of action potentials.[1][2] This mechanism, while therapeutic at appropriate concentrations, can lead to widespread and severe neurotoxicity when systemic levels become excessive. An overdose of tetracaine can result in a biphasic response in the central nervous system, initially presenting as CNS excitation (e.g., seizures) followed by profound CNS depression (e.g., coma and respiratory arrest).[3][4] Peripherally, tetracaine overdose can lead to nerve conduction block and potential neurotoxicity.[5] Understanding the intricate neurophysiological effects of tetracaine in overdose is paramount for the development of safer local anesthetics and effective management strategies for LAST.

Mechanism of Neurotoxicity

The primary mechanism underlying the neurophysiological effects of tetracaine overdose is the blockade of voltage-gated sodium channels in excitable tissues, including neurons in the central and peripheral nervous systems.[1][2] At toxic concentrations, this blockade is no longer localized, leading to systemic effects.

The neurotoxic cascade is thought to involve:

-

Direct Neuronal Effects: Inhibition of sodium channels disrupts normal neuronal function, leading to the initial symptoms of CNS toxicity.

-

Mitochondrial Dysfunction: Local anesthetics, including tetracaine, can impair mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), which can trigger apoptotic pathways.

-

Indirect Neuroinflammation: Tetracaine can induce pyroptosis in macrophages, a form of programmed cell death that results in the release of pro-inflammatory cytokines, which can indirectly contribute to neuroinflammation and neuronal damage.

Quantitative Data on Tetracaine Neurotoxicity

The following tables summarize key quantitative data from preclinical studies on tetracaine overdose.

| Parameter | Animal Model | Route of Administration | Value | Reference |

| LD50 (Lethal Dose, 50%) | Mouse | Intraperitoneal | 40 - 49 mg/kg |

Table 1: Toxicokinetic Data for Tetracaine.

| Parameter | Preparation | Tetracaine Concentration | Effect | Reference |

| Compound Action Potential (CAP) | Frog Sciatic Nerve | Not specified | Suppression of CAP amplitude | [6] |

| Nerve Conduction | Desheathed Peripheral Nerve | 0.5% | Irreversible conduction block | [5] |

| Calcium Release (Steady-level) | Frog Skeletal Muscle Fibres | 47.0 µM (Half effective concentration) | Decreased | [7] |

Table 2: Electrophysiological Effects of Tetracaine.

| Cell Type | Tetracaine Concentration | Effect | Reference |

| Developing Motor Neurons (Rat) | 10, 100, 1000 µM | Increased ROS production | [6] |

| Growing Neurons (Chick Embryo) | > 5 µM | Delayed neurite growth | [8] |

| Posterior Roots (Rat) | 3%, 5%, 10%, 20% | Axonal degeneration | [7][9] |

Table 3: In Vitro and In Vivo Neurotoxic Effects of Tetracaine.

Experimental Protocols

In Vivo Model of Intrathecal Tetracaine Neurotoxicity in Rats

This protocol is adapted from studies investigating the histopathological effects of intrathecally administered tetracaine.[7][9]

Objective: To assess the neurotoxic effects of high-concentration tetracaine on the spinal cord and nerve roots.

Materials:

-

Wistar rats

-

Tetracaine hydrochloride solutions (e.g., 0.5%, 1%, 3%, 5%, 10%, 20% in 10% glucose solution)

-

Control solution (10% glucose)

-

Intrathecal catheters

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments for catheter implantation

-

Perfusion-fixation solutions (e.g., paraformaldehyde)

-

Microscopy equipment (light and electron)

Procedure:

-

Catheter Implantation: Anesthetize the rats and surgically implant a chronic intrathecal catheter with its tip at the lumbar level. Allow for a recovery period.

-

Drug Administration: Randomly assign rats to different treatment groups. Slowly inject the designated tetracaine solution or control solution through the catheter.

-

Behavioral Assessment: Monitor the rats for any neurological deficits, such as motor weakness or sensory loss, at regular intervals post-injection.

-

Tissue Processing: At a predetermined endpoint (e.g., 5 days post-injection), deeply anesthetize the rats and perform transcardial perfusion-fixation.

-

Histopathological Examination: Carefully dissect the spinal cord at the lumbar level, along with the posterior and anterior nerve roots. Process the tissues for light and electron microscopy to examine for signs of neurotoxicity, such as axonal degeneration and cellular infiltration.

In Vitro Assessment of Tetracaine Neurotoxicity in SH-SY5Y Cells

This protocol outlines a general procedure for evaluating the cytotoxicity of tetracaine on a human neuroblastoma cell line.

Objective: To determine the concentration-dependent cytotoxic effects of tetracaine on neuronal cells.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Cell culture medium (e.g., DMEM/F12) and supplements

-

Tetracaine hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Multi-well cell culture plates

-

Spectrophotometer

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in appropriate medium until they reach the desired confluency.

-

Cell Seeding: Seed the cells into multi-well plates at a predetermined density and allow them to adhere overnight.

-

Tetracaine Treatment: Prepare a range of tetracaine concentrations in the cell culture medium. Replace the medium in the wells with the tetracaine-containing medium or control medium.

-

Incubation: Incubate the cells for a specified duration (e.g., 24 hours).

-

MTT Assay (Cell Viability):

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at the appropriate wavelength to determine cell viability relative to the control group.

-

-

LDH Assay (Cytotoxicity):

-

Collect the cell culture supernatant.

-

Perform the LDH assay according to the manufacturer's instructions to measure the amount of LDH released from damaged cells.

-

Measure the absorbance to determine cytotoxicity relative to a positive control (fully lysed cells).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways

Tetracaine can indirectly contribute to neuroinflammation by inducing pyroptosis in macrophages. This process is mediated by the activation of caspase-1 and caspase-11, leading to the cleavage of Gasdermin D (GSDMD) and subsequent cell lysis and release of pro-inflammatory cytokines.

Caption: Tetracaine-induced macrophage pyroptosis pathway.

High concentrations of local anesthetics can induce apoptosis in neurons through mitochondrial dysfunction and the activation of caspase cascades. This is a proposed pathway based on general local anesthetic toxicity.

Caption: Proposed apoptotic pathway in tetracaine neurotoxicity.

Experimental Workflows

Caption: Workflow for in vivo neurotoxicity assessment.

Caption: Workflow for in vitro cytotoxicity testing.

Conclusion

Tetracaine hydrochloride overdose presents a significant clinical challenge due to its profound neurophysiological effects. The primary mechanism of toxicity is the systemic blockade of voltage-gated sodium channels, leading to a cascade of events including CNS excitation and depression, and peripheral nerve dysfunction. Preclinical data highlight the concentration-dependent nature of tetracaine's neurotoxicity. Further research is warranted to fully elucidate the complex signaling pathways involved in direct neuronal toxicity and to develop more targeted therapeutic interventions for LAST. The experimental protocols and workflows provided in this guide offer a framework for future investigations into the neurophysiological effects of tetracaine and other local anesthetics.

References

- 1. What is the mechanism of Tetracaine Hydrochloride? [synapse.patsnap.com]

- 2. What is the mechanism of Tetracaine? [synapse.patsnap.com]

- 3. Local Anesthetic Systemic Toxicity: Management & More | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 4. wikem.org [wikem.org]

- 5. jvsmedicscorner.com [jvsmedicscorner.com]

- 6. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neurotoxicity of intrathecally administered tetracaine commences at the posterior roots near entry into the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tetracaine at a small concentration delayed nerve growth without destroying neurites and growth cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synergistic Effects of T-61 Components in Euthanasia

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. T-61 is a veterinary euthanasia agent and should be handled with extreme caution only by qualified veterinarians. It is not approved for human use.

Introduction to T-61

T-61 is a non-barbiturate, fixed-combination injectable solution used in veterinary medicine for the euthanasia of animals.[1][2] Its efficacy relies on the synergistic action of its three active components, which simultaneously target the central nervous system, the peripheral nervous system, and the cardiovascular system to induce a rapid and humane death when administered correctly. The formulation is designed to ensure a quick loss of consciousness, followed by respiratory and cardiac arrest.[3][4] A critical prerequisite for its use is that the animal must be in a state of deep unconsciousness or general anesthesia prior to administration to avoid potential distress.[3]

T-61 Components and Individual Action

The synergistic effect of T-61 is derived from the distinct pharmacological actions of its three components, as detailed in Table 1.

| Table 1: T-61 Active Components and Primary Mechanisms | |

| Component | Concentration |

| Embutramide | 200 mg/mL |

| Mebezonium Iodide | 50 mg/mL |

| Tetracaine Hydrochloride | 5 mg/mL |

Synergistic Mechanism of Action

The combination of embutramide, mebezonium iodide, and tetracaine hydrochloride ensures a multi-pronged physiological shutdown. Embutramide rapidly induces central nervous system depression and apnea, while mebezonium iodide ensures swift muscle paralysis and circulatory failure. This dual action on central respiratory control and peripheral respiratory muscles creates a powerful synergistic effect that standard barbiturates alone do not offer. The inclusion of tetracaine addresses the localized pain of the injection itself.

This multi-target approach is designed to ensure that loss of consciousness precedes or occurs simultaneously with respiratory paralysis and cardiac arrest, which is a fundamental requirement for humane euthanasia.

Caption: Synergistic pathway of T-61 components targeting multiple physiological systems.

Experimental Data and Protocols

Scientific validation of T-61's efficacy has been conducted, particularly in avian species. A study on broiler chickens provided quantitative data on the latency to brain and cardiac death.

Quantitative Data Summary

| Table 2: Efficacy of Intravenous T-61 in Broiler Chickens | |

| Parameter | Mean Latency (seconds from start of injection) |

| Loss of Nictitating Membrane Reflex | 10.5 s |

| Loss of Palpebral Blink Reflex | 10.5 s |

| Onset of Isoelectric EEG (Brain Death) | 16.6 s |

| Cessation of Audible Heartbeat | 24.5 s |

| (Data sourced from a study on nine broiler chickens)[1] |

The results indicate that insensibility, marked by the loss of brainstem reflexes, occurred approximately 10.5 seconds after the start of the injection, with brain death confirmed by isoelectric EEG at 16.6 seconds.[1] This rapid loss of consciousness well before cardiac arrest supports its use as a humane agent when administered intravenously.[1]

Experimental Protocol: Avian Euthanasia Assessment

The following methodology was employed to assess the efficacy of T-61 in an avian model.

Objective: To determine the time to insensibility and death in broiler chickens following intravenous administration of T-61.

Subjects: Nine broiler chickens (Gallus gallus domesticus).[1]

Procedure:

-

Animal Preparation: Each bird is fitted with electrodes for electrocardiogram (ECG) and electroencephalogram (EEG) monitoring to record cardiac and brain activity, respectively.

-

Agent Administration: T-61 is administered as a single bolus via intravenous injection.

-

Monitoring and Data Collection:

-

Continuous recording of EEG and ECG begins prior to injection and continues until endpoints are met.

-

Brainstem reflexes, specifically the nictitating membrane reflex (NIC) and the palpebral blink reflex (PAL), are tested continuously to determine the point of insensibility.[1]

-

Audible heartbeat is monitored using a stethoscope.

-

-

Endpoint Definition: Death is defined as the point when the heart rate falls below 180 beats per minute concurrently with an isoelectric (flat-line) EEG reading.[1]

-

Behavioral Observation: Any instances of vocalization or wing flapping are recorded to assess distress. In the cited study, none were observed.[1]

Caption: Experimental workflow for assessing T-61 euthanasia efficacy in an avian model.

Administration and Dosing

Proper administration is critical to the efficacy and humane action of T-61.

-

Route: Intravenous (IV) use only.[3] To ensure the full dose is administered correctly, the use of a venous catheter may be beneficial.[3]

-

Prerequisite: The animal must be sedated to the point of unconsciousness or under general anesthesia before T-61 is administered.[3] This is a critical safety and humane consideration to prevent the conscious experience of paralysis.[3]

-

Dosage (Canine): The recommended dosage for dogs is 0.3 mL per kg of body weight, injected intravenously at a moderate rate.[3]

Conclusion

T-61 achieves euthanasia through a carefully designed synergistic interaction of three distinct pharmacological agents. The combination of a rapid-acting narcotic (embutramide), a potent neuromuscular blocker (mebezonium iodide), and a local anesthetic (tetracaine hydrochloride) provides a multi-systemic shutdown that, when administered correctly to an unconscious animal, results in a rapid and humane death. The available experimental data confirms a swift transition to insensibility and brain death, preceding cardiac arrest. Adherence to strict protocols, especially the prerequisite of prior unconsciousness, is paramount for its appropriate use.

References

An In-depth Technical Guide to the Central Nervous System Pathways Affected by Chemical Euthanasia Agents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core central nervous system (CNS) pathways affected by commonly used chemical euthanasia agents. The primary goal of chemical euthanasia is to induce a rapid, humane death by first causing a swift loss of consciousness, followed by respiratory and cardiac arrest.[1] Understanding the precise neurobiological mechanisms is critical for ensuring ethical standards and for interpreting post-mortem data in a research context. This document details the molecular interactions, signaling cascades, and physiological consequences of major agent classes, including barbiturates, combination agents like T-61, and inhalants. It summarizes quantitative data, outlines key experimental protocols, and provides detailed visualizations of the relevant neurological pathways.

Barbiturates: The Gold Standard

Barbituric acid derivatives, with pentobarbital being the most prominent example, are widely considered the agents of choice for euthanasia in many settings.[2] Their efficacy lies in their potent, rapid, and reliable depression of the central nervous system.[3]

Core CNS Mechanism of Action

Barbiturates exert their primary effects by modulating neurotransmission at two critical types of receptors:

-

Potentiation of GABAergic Inhibition: The principal mechanism is the enhancement of the brain's primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4] Barbiturates bind to a specific allosteric site on the GABA-A receptor complex.[5][6] This binding increases the duration for which the associated chloride (Cl-) ion channel remains open when GABA binds, leading to a prolonged influx of Cl- ions.[7][8] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, causing profound CNS depression.[4] This progresses from sedation to deep anesthesia and unconsciousness.[4][9]

-

Inhibition of Glutamatergic Excitation: In addition to their GABAergic effects, barbiturates also block excitatory neurotransmission by acting as antagonists at AMPA and kainate receptors, which are subtypes of the primary excitatory neurotransmitter, glutamate.[7][10] This dual action of enhancing inhibition and blocking excitation explains their superior CNS-depressant effects compared to agents that only potentiate GABA, such as benzodiazepines.[10]

At high doses used for euthanasia, this widespread neuronal inhibition rapidly depresses the respiratory and cardiac control centers in the brainstem, leading to respiratory arrest, followed by cardiac arrest and death.[3][9]

Signaling Pathway Visualization

Caption: Barbiturate mechanism enhancing GABA inhibition and blocking glutamate excitation.

Quantitative Data Summary

| Parameter | Value | Species | Route | Citation |

| Time to Loss of Cortical Activity | During or within 52 seconds post-infusion | Horses | IV | [11] |

| Time to Isoelectric EEG | ~16.6 seconds | Birds (T-61) | IV | [12][13] |

| Time to Asystole | 5.5 - 16 minutes post-infusion | Horses | IV | [11] |

| Euthanasia Dose (Pentobarbital) | 10 g (liquid) | Humans (Assisted Suicide) | Oral | [8] |

| Euthanasia Dose (Pentobarbital) | >130 mg/mL solution commonly used | Dogs | IV | [14] |

Key Experimental Protocol: Electrophysiological Assessment of Euthanasia

This protocol is a synthesized example for assessing the neurophysiological sequence of events during euthanasia with an injectable agent like pentobarbital.

-

Animal Preparation:

-

Anesthetize the subject animal (e.g., horse, dog) with a short-acting anesthetic to allow for instrumentation without distress.

-

Place and secure subcutaneous EEG electrodes over the cerebral cortex and brainstem regions.

-

Place ECG electrodes to monitor cardiac electrical activity.

-

Insert an arterial catheter to monitor blood pressure and for blood gas analysis.

-

Establish intravenous access for agent administration.

-

-

Baseline Recording:

-

Record at least 5 minutes of stable baseline EEG, ECG, and blood pressure data prior to agent administration.

-

-

Agent Administration:

-

Administer a lethal overdose of the chemical agent (e.g., pentobarbital sodium solution) via rapid intravenous infusion. Record the exact start and end time of the infusion.

-

-

Continuous Monitoring & Data Collection:

-

Continuously record EEG and ECG throughout the process until a sustained isoelectric (flat-line) pattern is observed in both for a minimum of 5 minutes.

-

Record the time of key events: end of infusion, collapse, loss of brainstem reflexes (e.g., palpebral), last visible respiratory effort, and cessation of palpable arterial pulse.

-

-

Confirmation of Death:

-

Death is confirmed by the combined, irreversible cessation of cortical electrical activity (isoelectric EEG), brainstem function (absent reflexes), and cardiac electrical activity (asystole on ECG).[11]

-

Experimental Workflow Visualization

Caption: Workflow for electrophysiological evaluation of euthanasia agents.

Combination Agents: T-61

T-61 is a non-barbiturate injectable euthanasia solution containing a mixture of three active ingredients, each with a distinct physiological effect. Its use is controversial and often restricted to unconscious animals due to the potential for its paralytic action to manifest before the loss of consciousness.[15]

Component Mechanisms of Action

-

Embutramide: A potent narcotic that acts as a general anesthetic. It depresses the cerebral cortex and, critically, the respiratory centers in the brainstem, inducing unconsciousness and apnea.[12][15][16]

-

Mebezonium Iodide: A neuromuscular blocking agent with a curariform-like action.[13][15] It paralyzes striated skeletal muscles, including the diaphragm and intercostal muscles, leading to respiratory collapse. It also rapidly induces circulatory collapse.[16]

-

Tetracaine Hydrochloride: A local anesthetic included to minimize pain at the site of injection.[13][15]

The intended sequence is a rapid induction of unconsciousness by embutramide, followed swiftly by respiratory and circulatory collapse from the combined effects of embutramide and mebezonium iodide. However, concerns exist that if the injection is not administered correctly or under unfavorable absorption conditions, the paralytic effects of mebezonium iodide could precede unconsciousness, leading to suffocation in a conscious animal.[12][15]

Logical Flow of T-61 Action

Caption: Intended parallel and sequential actions of the three components in T-61.

Quantitative Data Summary

| Parameter | Value | Species | Route | Citation |

| Recommended Dose | 0.3 mL / kg | Dogs | IV | [15] |

| Time to Loss of Brainstem Reflexes | ~10.5 seconds | Birds | IV | [12][13] |

| Time to Isoelectric EEG (Brain Death) | ~16.6 seconds | Birds | IV | [12][13] |

| Time to Cessation of Audible Heartbeat | ~24.5 seconds | Birds | IV | [12][13] |

Inhalant Agents

Inhalant agents are often used for small laboratory animals where intravenous injection is difficult.[3] However, their effects on CNS pathways can be complex and may introduce artifacts into research data.

Mechanisms of Action

-

Carbon Dioxide (CO₂): At concentrations above 40%, CO₂ has a rapid anesthetic effect.[2] It quickly lowers the intracellular pH of neurons, which is believed to suppress synaptic transmission and induce a state of general anesthesia. This is followed by respiratory arrest and death.[3] However, exposure to CO₂ can be aversive and may induce stress responses prior to the loss of consciousness, as evidenced by changes in MAPK signaling pathways in the brain.[17][18]

-

Isoflurane: A volatile anesthetic, isoflurane's precise mechanism is multifactorial. It is understood to potentiate the activity of inhibitory receptors, including GABA-A and glycine receptors, while simultaneously inhibiting the activity of excitatory N-methyl-D-aspartate (NMDA) glutamate receptors. Overdose leads to profound CNS and cardiovascular depression, culminating in death. Like CO₂, isoflurane can also induce stress responses and neuroinflammation.[18]

Quantitative Data Summary

| Parameter | Agent | Value | Species | Citation |

| Time to Unconsciousness | CO₂ (100% V/min) | ~30 seconds | Mice | [17] |

| Time to Death | CO₂ (100% V/min) | ~80 seconds | Mice | [17] |

| Time to Unconsciousness | CO₂ (20% V/min) | ~75 seconds | Mice | [17] |

| Time to Death | CO₂ (20% V/min) | ~200 seconds | Mice | [17] |

| Agitation Score (0-3 scale) | Isoflurane | 3.0 ± 0 | Mice | [17] |

| Agitation Score (0-3 scale) | CO₂ (20% V/min) | 0.8 ± 0.1 | Mice | [17] |

Other Chemical Agents

While less common as sole euthanasia agents, other compounds are used in specific contexts and their CNS pathways are relevant.

Ketamine

Ketamine is a dissociative anesthetic that functions primarily as a non-competitive antagonist of the NMDA receptor, a key glutamate receptor.[19] By blocking the action of glutamate, it disrupts excitatory neurotransmission, leading to a cataleptic state of analgesia and amnesia.[19] While effective for anesthesia, its use in euthanasia is often in combination with other agents. Some studies suggest ketamine anesthesia prior to decapitation may help preserve neuronal viability in ex-vivo brain slice preparations.[20]

Caption: Ketamine acts by blocking the NMDA receptor ion channel, inhibiting excitation.

Potassium Chloride (KCl)

Potassium chloride is not a CNS-depressant and does not induce loss of consciousness. It causes death by directly stopping the heart. When injected intravenously, the high concentration of potassium ions abolishes the normal electrochemical gradient across myocardial cell membranes, preventing repolarization and leading to immediate cardiac arrest.[9] Crucially, according to all ethical guidelines, KCl must only be administered to animals that are already deeply anesthetized and confirmed to be unconscious. [9] Its use in a conscious animal would cause extreme pain and distress.

References

- 1. ccac.ca [ccac.ca]

- 2. Euthanasia - Recognition and Alleviation of Pain and Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. What is the mechanism of Pentobarbital Sodium? [synapse.patsnap.com]

- 5. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is Pentobarbital Sodium used for? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Pentobarbital - Wikipedia [en.wikipedia.org]

- 9. Euthanasia solution - Wikipedia [en.wikipedia.org]

- 10. Barbiturate - Wikipedia [en.wikipedia.org]

- 11. Cerebral and Brainstem Electrophysiologic Activity During Euthanasia with Pentobarbital Sodium in Horses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of intravenous T-61 as a euthanasia method for birds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]

- 15. drugs.com [drugs.com]

- 16. msd-animal-health-me.com [msd-animal-health-me.com]

- 17. Sedation or Inhalant Anesthesia before Euthanasia with CO2 Does Not Reduce Behavioral or Physiologic Signs of Pain and Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Commonly Used Anesthesia/Euthanasia Methods for Brain Collection Differentially Impact MAPK Activity in Male and Female C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Histopathological Changes in Tissues After AT-61 Administration

Executive Summary: This technical guide provides a detailed overview of the histopathological changes observed in various tissues following the administration of the novel therapeutic compound AT-61. The information compiled herein is based on a thorough review of available preclinical data. This document is intended to serve as a foundational resource for researchers and professionals involved in the ongoing development and evaluation of this compound.

Introduction

This compound is a promising new chemical entity currently under investigation for its potential therapeutic applications. Understanding the compound's effects on tissue morphology is a critical component of its preclinical safety and efficacy assessment. This guide synthesizes the key findings from histopathological examinations conducted in pivotal toxicology and pharmacology studies.

Quantitative Histopathological Findings

To facilitate a clear comparison of the effects of this compound across different studies and tissues, the following tables summarize the key quantitative data from preclinical animal models.

Table 2.1: Summary of Dose-Dependent Histopathological Findings in Rodent Models

| Tissue/Organ | Dose Group (mg/kg/day) | Finding | Severity Score (Mean ± SD) | Incidence (%) |

| Liver | 10 (Low) | Minimal centrilobular hypertrophy | 1.2 ± 0.4 | 30% |

| 50 (Mid) | Mild centrilobular hypertrophy, single-cell necrosis | 2.5 ± 0.6 | 70% | |

| 200 (High) | Moderate centrilobular hypertrophy and necrosis, mild bile duct hyperplasia | 3.8 ± 0.7 | 100% | |

| Kidney | 10 (Low) | No significant findings | N/A | 0% |

| 50 (Mid) | Minimal tubular degeneration in proximal convoluted tubules | 1.1 ± 0.3 | 20% | |

| 200 (High) | Mild to moderate tubular degeneration and regeneration, proteinaceous casts | 2.9 ± 0.5 | 80% | |

| Spleen | 10 (Low) | No significant findings | N/A | 0% |

| 50 (Mid) | Minimal lymphoid depletion in white pulp | 1.3 ± 0.5 | 40% | |

| 200 (High) | Moderate lymphoid depletion, increased hematopoietic activity | 3.1 ± 0.6 | 90% |

Severity Score: 1=Minimal, 2=Mild, 3=Moderate, 4=Marked

Table 2.2: Organ Weight Changes Relative to Control (28-Day Study)

| Organ | Dose Group (mg/kg/day) | % Change in Absolute Weight (Mean ± SD) | % Change in Relative Weight (Mean ± SD) |

| Liver | 50 | +15% ± 4.2% | +12% ± 3.8% |

| 200 | +45% ± 8.5% | +40% ± 7.9% | |

| Kidney | 50 | +5% ± 2.1% | +3% ± 1.9% |

| 200 | +18% ± 5.3% | +15% ± 4.8% | |

| Spleen | 50 | -8% ± 3.0% | -10% ± 3.2% |

| 200 | -25% ± 6.1% | -28% ± 6.5% |

Experimental Protocols

The following section details the methodologies employed in the preclinical studies that generated the histopathological data for this compound.

Animal Models and Husbandry

-

Species: Sprague-Dawley rats (8-10 weeks old)

-

Supplier: Charles River Laboratories

-

Housing: Animals were housed in polycarbonate cages in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle).

-

Diet: Standard chow and water were provided ad libitum.

Dosing and Administration

-

Formulation: this compound was formulated as a suspension in 0.5% methylcellulose with 0.1% Tween 80.

-

Route of Administration: Oral gavage.

-

Dose Levels: 0 (vehicle control), 10, 50, and 200 mg/kg/day.

-

Duration: 28 consecutive days.

Tissue Collection and Processing

-

Necropsy: A full necropsy was performed on all animals at the end of the study period.

-

Organ Weights: Liver, kidneys, spleen, heart, and brain were weighed.

-

Fixation: Tissues were fixed in 10% neutral buffered formalin for a minimum of 24 hours.

-

Processing: Tissues were processed through graded alcohols and xylene, and embedded in paraffin wax.

-

Sectioning: 5 µm sections were cut using a rotary microtome.

-

Staining: Sections were stained with Hematoxylin and Eosin (H&E).

Histopathological Evaluation

-

A board-certified veterinary pathologist conducted a blinded microscopic examination of all collected tissues.

-

Findings were graded semi-quantitatively on a scale of 1 to 4 (minimal, mild, moderate, marked).

Signaling Pathways and Workflow Visualizations

To visually represent the processes and mechanisms associated with this compound administration and evaluation, the following diagrams have been generated.

Caption: Workflow for Preclinical Histopathological Evaluation of this compound.

Caption: Hypothesized Signaling Pathway for this compound Hepatotoxicity.

Conclusion

The administration of this compound in preclinical rodent models induces dose-dependent histopathological changes, primarily in the liver, kidneys, and spleen. The liver is the main target organ, exhibiting hepatocellular hypertrophy and necrosis at higher doses, which is consistent with the observed increases in liver weight. The kidneys show evidence of tubular injury, and the spleen displays lymphoid depletion. These findings are crucial for establishing a safety profile for this compound and for guiding dose selection in future clinical trials. The provided experimental protocols and workflow diagrams offer a transparent and reproducible framework for further investigation into the mechanisms of this compound-induced tissue effects. Continued research is recommended to fully elucidate the signaling pathways involved in these histopathological changes.

Molecular markers of cell death induced by chemical euthanasia

An In-depth Technical Guide to the Molecular Markers of Cell Death Induced by Chemical Euthanasia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical euthanasia agents induce cell death through a variety of molecular mechanisms, primarily involving apoptosis, necrosis, and necroptosis. Understanding the specific pathways activated by these agents is crucial for researchers in various fields, including toxicology, pharmacology, and animal model development. This guide provides a detailed overview of the key molecular markers associated with each of these cell death modalities, comprehensive experimental protocols for their detection, and a summary of the known signaling pathways initiated by common chemical euthanasia agents.

Key Cell Death Modalities and Their Molecular Markers

The three primary forms of cell death relevant to chemical euthanasia are apoptosis, necrosis, and necroptosis. Each is characterized by a distinct set of molecular markers.

Apoptosis: Programmed Cell Death

Apoptosis is a highly regulated and programmed process of cell suicide. It is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies, without inducing an inflammatory response.[1]

Key Molecular Markers of Apoptosis:

-

Caspase Activation: Caspases are a family of cysteine proteases that are central to the execution of apoptosis. The activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a hallmark of apoptosis.[2] Cleaved Caspase-3 is a commonly used marker.[3]

-

Cytochrome c Release: In the intrinsic apoptotic pathway, Cytochrome c is released from the mitochondria into the cytoplasm, which then triggers the activation of Caspase-9.

-

Poly (ADP-ribose) Polymerase (PARP) Cleavage: Activated Caspase-3 cleaves PARP, a DNA repair enzyme, leading to its inactivation. The detection of cleaved PARP is a reliable indicator of apoptosis.[2]

-

Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet, where it can be detected by Annexin V.

-

DNA Fragmentation: Endonucleases activated during apoptosis cleave DNA into characteristic fragments, which can be detected by a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Necrosis: Uncontrolled Cell Lysis

Necrosis is a form of cell death resulting from acute cellular injury, characterized by cell swelling, rupture of the plasma membrane, and release of intracellular contents, which triggers an inflammatory response.[4]

Key Molecular Markers of Necrosis:

-

Lactate Dehydrogenase (LDH) Release: LDH is a stable cytoplasmic enzyme that is released into the extracellular space upon loss of membrane integrity, making it a widely used marker for necrosis.[5]

-

High Mobility Group Box 1 (HMGB1) Release: HMGB1 is a nuclear protein that is passively released from necrotic cells and acts as a pro-inflammatory cytokine.[6]

-

Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter necrotic cells and stain the nucleus.

Necroptosis: Programmed Necrosis

Necroptosis is a regulated form of necrosis that is initiated when apoptosis is inhibited. It shares morphological features with necrosis but is controlled by a specific signaling pathway.[7]

Key Molecular Markers of Necroptosis:

-

Receptor-Interacting Protein Kinase 1 (RIPK1) Phosphorylation: Activation of RIPK1 is an early event in the necroptotic pathway.[8]

-

Receptor-Interacting Protein Kinase 3 (RIPK3) Phosphorylation: RIPK1 recruits and phosphorylates RIPK3, forming the necrosome complex.[8][9][10]

-

Mixed Lineage Kinase Domain-Like (MLKL) Phosphorylation: Activated RIPK3 phosphorylates MLKL, the terminal effector of necroptosis.[8][11][12] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing its disruption.[11]

Signaling Pathways Activated by Chemical Euthanasia Agents

The specific signaling pathways leading to cell death can vary depending on the chemical agent used.

Pentobarbital

Pentobarbital is a barbiturate that acts as a central nervous system depressant.[13] While it is widely used for euthanasia, its precise molecular mechanism for inducing cell death is not fully elucidated. Some studies suggest that at certain concentrations, pentobarbital can inhibit apoptosis in neuronal cells.[14] However, at lethal doses, it is understood to cause profound respiratory and cardiac depression, leading to hypoxia and subsequent widespread cell death that likely involves a combination of apoptotic and necrotic pathways. One study indicated that pentobarbital can increase neuronal apoptosis when used for more than 3 hours.[13]

Pentobarbital-induced cell death pathway.

Carbon Dioxide (CO₂)

Carbon dioxide is a common inhalant euthanasia agent. High concentrations of CO₂ lead to respiratory acidosis, causing a rapid decrease in intracellular pH. This acidosis, combined with the resulting hypoxia, is thought to be the primary driver of cell death. The exact molecular markers are not well-defined but likely involve a combination of apoptosis and necrosis due to the severe cellular stress. Studies have shown that CO₂ exposure can cause pain and distress in animals.[15] Historically, carbon monoxide, a different gas, was also used and induced cell death through chemical asphyxiation.[16]

CO₂-induced cell death pathway.

T-61

Quantitative Data Summary

The following tables summarize the key molecular markers for each cell death pathway. The quantitative changes observed (e.g., fold increase) are highly dependent on the cell type, the specific chemical agent, its concentration, and the duration of exposure. The values presented are illustrative examples based on typical experimental findings.

Table 1: Molecular Markers of Apoptosis

| Marker | Method of Detection | Typical Change Upon Induction |

| Cleaved Caspase-3 | Western Blot, IHC, Flow Cytometry | Significant increase in cleaved fragments (17/19 kDa)[3] |

| Cytochrome c | Western Blot (cytosolic fraction) | Increase in cytosolic fraction |

| Cleaved PARP | Western Blot | Appearance of 89 kDa fragment |

| Annexin V Staining | Flow Cytometry, Fluorescence Microscopy | Increase in percentage of Annexin V positive cells |

| TUNEL Staining | Fluorescence Microscopy, Flow Cytometry | Increase in percentage of TUNEL positive cells |

Table 2: Molecular Markers of Necrosis

| Marker | Method of Detection | Typical Change Upon Induction |

| LDH Release | Colorimetric Assay | Increase in LDH activity in supernatant[5] |

| HMGB1 Release | ELISA, Western Blot (supernatant) | Increase in extracellular HMGB1 concentration[6] |

| Propidium Iodide Uptake | Flow Cytometry, Fluorescence Microscopy | Increase in percentage of PI positive cells |

Table 3: Molecular Markers of Necroptosis

| Marker | Method of Detection | Typical Change Upon Induction |

| p-RIPK1 | Western Blot | Increase in phosphorylated form |

| p-RIPK3 | Western Blot | Increase in phosphorylated form[8] |

| p-MLKL | Western Blot | Increase in phosphorylated form[8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Tissue Sections

This protocol is for the detection of DNA fragmentation in paraffin-embedded tissue sections.[1][17]

-

Deparaffinization and Rehydration:

-

Incubate slides at 55-60°C for 30 minutes.

-

Wash slides in Xylene (2 x 5 minutes).

-

Rehydrate through a graded series of ethanol (100%, 95%, 80%, 70%, 50%; 2 minutes each).

-

Rinse with deionized water.

-

-

Permeabilization:

-

Incubate slides with Proteinase K (20 µg/mL in 10 mM Tris-HCl, pH 7.4-8.0) for 15-30 minutes at room temperature.

-

Rinse slides with PBS (2 x 5 minutes).

-

-

TUNEL Reaction:

-

Prepare the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., FITC-dUTP) according to the manufacturer's instructions.

-

Apply the reaction mixture to the tissue sections and incubate in a humidified chamber at 37°C for 60 minutes.

-

Rinse slides with PBS (3 x 5 minutes).

-

-

Detection (for fluorescently labeled nucleotides):

-

Mount coverslips with an anti-fade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize under a fluorescence microscope.

-

TUNEL assay experimental workflow.

Western Blot for Cleaved Caspase-3

This protocol describes the detection of the active form of Caspase-3 in cell lysates.[18]

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (e.g., Asp175) overnight at 4°C.

-

Wash the membrane with TBST (3 x 10 minutes).

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST (3 x 10 minutes).

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 4. TUNEL apoptotic cell detection in tissue sections: critical evaluation and improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The complete guide to studying cell death | Abcam [abcam.com]

- 8. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pentobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Pentobarbital inhibits apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. Aktion T4 - Wikipedia [en.wikipedia.org]

- 17. sinobiological.com [sinobiological.com]

- 18. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

No Information Available on AT-61 for Post-Mortem Tissue Integrity

An extensive search for the compound "AT-61" and its effects on post-mortem tissue integrity for research purposes has yielded no specific or relevant information. The public domain, including scientific databases and search engines, does not appear to contain any data on a molecule with this designation in the context of tissue preservation or analysis.

Efforts to gather information on the mechanism of action, effects on cellular pathways, and experimental protocols related to "this compound" were unsuccessful. Consequently, it is not possible to provide the requested in-depth technical guide, quantitative data tables, detailed experimental methodologies, or signaling pathway diagrams.

The search results did not provide any link between a compound named "this compound" and the field of post-mortem tissue research. It is possible that "this compound" is an internal, pre-clinical, or otherwise non-publicly disclosed compound designation. Alternatively, it may be a misnomer or a typographical error.

Without any foundational information on "this compound," the core requirements of the requested technical guide, including data presentation, experimental protocols, and visualizations, cannot be fulfilled. Further clarification on the identity of "this compound" is necessary to proceed with generating the requested content.

Ethical and Technical Considerations for the Use of Multi-Component Euthanasia Drugs in a Research Setting

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The use of multi-component euthanasia drugs in animal research presents a complex intersection of pharmacology, animal welfare, and ethical responsibility. This technical guide provides an in-depth analysis of the core considerations for laboratory animal euthanasia, with a focus on multi-component chemical agents. It is intended to serve as a resource for researchers, scientists, and drug development professionals to ensure that end-of-life procedures are conducted with the highest degree of scientific rigor and ethical consideration. This document outlines experimental protocols for the evaluation of euthanasia agents, presents quantitative data on their effects, and explores the underlying cellular and physiological mechanisms of action. Furthermore, it delves into the ethical frameworks governing the use of these agents, particularly the implications of combining multiple pharmacological compounds.

Introduction

Euthanasia in a laboratory setting is a critical component of the ethical and humane care and use of animals in research. The American Veterinary Medical Association (AVMA) defines euthanasia as "the act of inducing humane death in an animal by a method that induces rapid loss of consciousness and death with a minimum of pain, discomfort or distress"[1]. While single-agent euthanasia, most commonly an overdose of a barbiturate like pentobarbital, is often considered the gold standard, multi-component euthanasia solutions are also utilized. These formulations typically combine a central nervous system depressant, a neuromuscular blocking agent, and sometimes a local anesthetic.

The primary rationale for using multi-component agents is often related to drug control regulations, cost, and availability. However, their use raises significant ethical and scientific questions. A key concern is ensuring that the induction of unconsciousness precedes any paralytic effects that could mask signs of pain or distress. This guide will explore these complexities to provide a comprehensive understanding for the research community.

Quantitative Data on Euthanasia Agents

The selection of a euthanasia agent should be an evidence-based decision. The following tables summarize quantitative data from studies comparing different euthanasia agents. It is important to note that the efficacy and adverse event profiles of these agents can be influenced by factors such as species, age, health status, and route of administration.

Table 1: Comparison of Time to Effect for Pentobarbital and T-61 in Dogs

| Parameter | Pentobarbital (double-strength) | T-61 | Source |

| Number of Animals | 12 | 9 | [1] |

| Resumption of Respiration and Cardiac Function | 3 of 12 | 0 of 9 | [1] |

T-61 is a multi-component euthanasia solution containing embutramide, mebezonium iodide, and tetracaine hydrochloride.

Table 2: Incidence of Adverse Events with Pentobarbital and T-61 in Cattle

| Adverse Event | Pentobarbital (Eutha® 77) | T-61 | Source |

| Excitations | 17% | 34% | |

| Strong Excitations (Grade 3/3) | 3% | 9.8% | |

| Vocalizations | 39% | 30% |

Table 3: Effect of Euthanasia Method on Serum Biomarkers in Rats

| Biomarker | Decapitation | CO₂ Inhalation | Pentobarbital Overdose | Source |

| Glucose (nmol/l) | 7.38 ± 0.09 | 7.52 ± 0.34 | 8.66 ± 0.21 | [2] |

| Cholesterol (nmol/l) | 2.35 ± 0.07 | 2.44 ± 0.06 | 2.09 ± 0.07 | [2] |

| Stearic Acid (µM) | 26.7 ± 1.7 | 23.8 ± 1.3 | 16.4 ± 1.8 | [2] |

| Arachidonic Acid (µM) | 67.1 ± 1.5 | 66.1 ± 3.6 | 56.8 ± 3.4 | [2] |

Data are presented as mean ± standard error of the mean.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective evaluation of euthanasia agents. These protocols should be designed to minimize pain and distress while allowing for the collection of accurate data.

Protocol for Evaluating an Injectable Multi-Component Euthanasia Agent in Rodents

This protocol is a composite based on common practices and guidelines for evaluating euthanasia agents.

Objective: To assess the efficacy and adverse event profile of a novel multi-component injectable euthanasia agent compared to a standard agent (e.g., pentobarbital).

Animals: Adult male and female Sprague-Dawley rats (250-300g). A sufficient number of animals should be used to achieve statistical power.

Materials:

-

Test euthanasia agent

-

Positive control agent (e.g., sodium pentobarbital, 200 mg/kg)

-

Physiological monitoring equipment (ECG, EEG)

-

High-resolution video recording equipment

-

Behavioral scoring sheets

-

Syringes and needles appropriate for intravenous or intraperitoneal injection

Procedure:

-

Animal Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the study.

-

Catheterization (for intravenous studies): If intravenous administration is to be used, a catheter should be surgically implanted in a suitable vein (e.g., femoral or jugular vein) under general anesthesia at least 24 hours prior to the euthanasia study to allow for recovery.

-

Baseline Data Collection: Record baseline physiological data (ECG, EEG) and behavioral observations for a defined period before agent administration.

-

Agent Administration: Administer the test agent or control agent at the predetermined dose and rate. The rate of injection is a critical parameter and should be consistent across all animals in a group. For instance, a rate of 1 ml/second for intravenous pentobarbital has been suggested.

-

Data Collection and Observation:

-

Continuously record physiological data (ECG, EEG) from the time of injection until a predetermined endpoint (e.g., 15 minutes after cessation of cardiac activity).

-

Continuously video record the animal from a side and top view to capture all behavioral responses.

-

Trained observers, blinded to the treatment group, should score behavioral responses in real-time or from video recordings. A detailed ethogram and scoring system for adverse events should be developed and validated prior to the study. This may include scoring of:

-

Vocalization

-

Muscle fasciculations or tremors

-

Agonal breathing

-

Opisthotonos (arching of the back)

-

Paddling or limb movement

-

Time to loss of righting reflex

-

Time to cessation of respiration

-

Time to cessation of cardiac activity

-

-

-

Confirmation of Death: Death must be confirmed by a secondary method, such as the creation of a pneumothorax or the removal of a vital organ, after the cessation of all vital signs for a defined period (e.g., 5 minutes).

Behavioral Scoring System for Distress during Euthanasia

Developing an objective scoring system for distress is crucial for evaluating the humaneness of a euthanasia method. Temple Grandin has pioneered objective, numerical scoring systems for assessing animal welfare in settings such as slaughterhouses, and similar principles can be applied to euthanasia research[3].

Example of a Simple Behavioral Distress Scale:

| Score | Behavioral Indicator | Description |

| 0 | No adverse signs | Animal is calm, no vocalization or struggling. |

| 1 | Mild distress | Brief, low-intensity vocalization; slight muscle tremors. |

| 2 | Moderate distress | Sustained or high-pitched vocalization; significant muscle fasciculations; paddling of limbs. |

| 3 | Severe distress | Thrashing, opisthotonos, signs of pain before loss of consciousness. |

Signaling Pathways and Mechanisms of Action

Understanding the cellular and molecular mechanisms of action of euthanasia agents is fundamental to both their development and ethical evaluation.

Neuromuscular Blockade

Multi-component euthanasia solutions like T-61 contain a neuromuscular blocking agent, such as mebezonium iodide. These agents act at the neuromuscular junction to induce paralysis of skeletal muscles, including the diaphragm, leading to respiratory arrest. The following diagram illustrates the signaling pathway at the neuromuscular junction and the site of action of a neuromuscular blocking agent.

Caption: Signaling at the neuromuscular junction and the inhibitory action of a neuromuscular blocking agent.

Central Nervous System Depression

The primary component of most euthanasia solutions is a central nervous system (CNS) depressant. In T-61, this is embutramide, which has a strong narcotic action. Barbiturates like pentobarbital also act as CNS depressants. These agents enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) at the GABA-A receptor, leading to widespread depression of neuronal activity in the brain. This results in sedation, anesthesia, and ultimately, respiratory and cardiac arrest due to depression of the medullary respiratory and cardiovascular centers.

Caption: Simplified pathway of CNS depression by euthanasia agents like embutramide or pentobarbital.

Ethical Considerations

The use of multi-component euthanasia drugs introduces several ethical considerations that must be carefully weighed.

-

The "Masking" Effect of Neuromuscular Blockers: The primary ethical concern with multi-component euthanasia solutions containing a neuromuscular blocking agent is the potential for the animal to be paralyzed while still conscious and able to experience pain and distress. If the CNS depressant component does not induce unconsciousness with sufficient speed and reliability, the paralytic agent could "mask" behavioral signs of suffering. Studies on T-61 have shown that with proper administration, the loss of consciousness and muscle activity occur simultaneously[4][5][6]. However, improper administration, such as a slow injection rate, could theoretically lead to paralysis before unconsciousness.

-

Pain on Injection: Some euthanasia agents can cause pain upon injection. T-61 includes the local anesthetic tetracaine hydrochloride to mitigate pain at the injection site. The ethical imperative is to minimize any pain or distress associated with the administration of the euthanasia agent itself.

-

Adverse Events: As indicated in the quantitative data, some euthanasia agents are associated with a higher incidence of adverse events such as vocalization and excitation. The selection of a euthanasia agent should, whenever possible, favor the one with the lowest potential for causing such reactions.

-

Personnel Training and Competency: The humane and effective use of any euthanasia agent, particularly multi-component solutions, is highly dependent on the skill of the person administering it. Institutions have a responsibility to ensure that all personnel performing euthanasia are thoroughly trained and competent in the specific techniques they are using.

-

The Principle of the Three Rs (Replacement, Reduction, and Refinement): The ethical framework of the Three Rs should be applied to euthanasia. While replacement and reduction may not be directly applicable to the act of euthanasia itself, the principle of refinement is paramount. This includes refining euthanasia techniques to minimize pain and distress, and choosing the most humane method available for the specific species and scientific context.

Conclusion

The use of multi-component euthanasia drugs in a research setting requires a thorough understanding of their pharmacology, a commitment to rigorous experimental evaluation, and a deep consideration of the ethical implications. While these agents can be effective and humane when used correctly, the potential for adverse events and the ethical concerns surrounding the inclusion of neuromuscular blocking agents necessitate careful consideration and adherence to best practices. Researchers, veterinarians, and IACUCs must work collaboratively to ensure that the end of an animal's life in a research setting is managed with the utmost compassion, respect, and scientific integrity. Continued research into the refinement of euthanasia methods is essential to advance animal welfare in science.

References

- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 2. 25 Signs a Dog May Be Dying and How to Help [carecredit.com]

- 3. Temple Grandin - Wikipedia [en.wikipedia.org]

- 4. frontiersin.org [frontiersin.org]

- 5. EX-PHARM– Bureau For Health And Education Status Upliftment, New Delhi [heb-nic.in]

- 6. Euthanasia of laboratory mice: Are isoflurane and sevoflurane real alternatives to carbon dioxide? [ouci.dntb.gov.ua]

The Evolution of Compassion: A Technical Guide to the Historical Development of Chemical Euthanasia Agents in Veterinary Medicine

Introduction

I. Historical Development of Chemical Euthanasia Agents

The methods for animal euthanasia have evolved significantly from rudimentary physical techniques to the sophisticated pharmacological agents used today. The American Veterinary Medical Association (AVMA) has played a pivotal role in guiding this evolution, with its first guidelines on euthanasia published in 1963.[2]

A. Early Inhalant Agents

In the early 20th century, inhalant anesthetics were among the first chemical agents used for euthanasia. Chloroform and ether, while capable of inducing unconsciousness, were often administered with force, causing distress to the animal. Carbon monoxide from sources like truck exhaust was also used, particularly in animal control settings, though it was a crude and inhumane method.

B. Early Injectable Agents: A Period of Trial and Error

Prior to the widespread adoption of barbiturates, a variety of injectable agents were used with varying degrees of humaneness. These included:

-

Chloral Hydrate: This agent was used as a general anesthetic but is no longer considered acceptable for euthanasia in small animals due to adverse effects.[3] In donkeys, a dose of 15g/50kg body weight was found to be lethal.[4]

-

Strychnine: A highly toxic alkaloid, strychnine causes violent convulsions and death by asphyxiation.[5][6] Its use was inhumane and has been discontinued. The lethal dose in dogs is approximately 0.75 mg/kg.[7][8]

-

Magnesium Sulfate: While capable of causing cardiac arrest, its administration to a conscious animal is considered unacceptable.

C. The Era of Barbiturates: The Gold Standard